6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is an azetidine ring, another type of heterocycle, which is further substituted with a 4-bromo-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the bromine atom on the pyrazole ring and the carbonyl group on the azetidine ring are notable features. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The bromine atom on the pyrazole ring could potentially be a site for nucleophilic substitution reactions. The carbonyl group on the azetidine ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Applications De Recherche Scientifique
Electrochemical Properties
- Electrochemical Analysis : Quinoxaline derivatives, including those structurally related to 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline, have been studied for their electrochemical properties. The electrochemical response of such compounds is complex, involving reversible redox processes and further irreversible oxidation to hydroxyl-derivatives. These properties are significant in understanding the molecular behavior of quinoxaline compounds in various environments (Rupar et al., 2018).
Anticancer Potential
- Synthesis and Anticancer Activity : Research on quinoxaline derivatives has revealed their potential as anticancer agents. Studies have shown that certain quinoxaline derivatives exhibit inhibitory activity against c-Met kinase, a receptor associated with high tumor grade and poor prognosis in various cancers. The synthesis of these compounds involves reactions with aromatic aldehydes, alkylation, and other chemical processes (Abbas et al., 2015).
Synthesis and Chemical Studies
- Synthesis and NMR Studies : The synthesis of 1H-pyrazolo[3,4-b]quinoxaline derivatives and their analogues, which are structurally related to the compound , has been investigated. These studies are critical in elucidating the structural and substituent effects on the chemical properties of these compounds (Sallam et al., 2000).
Antimicrobial Applications
- Antimicrobial Agents : Quinoxaline derivatives have shown promise as potential antimicrobial agents. Research has focused on synthesizing novel derivatives and testing them against various bacterial and fungal strains, highlighting the broad applicability of these compounds in combating infections (Holla et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-6-20-22(10-13)9-11-7-21(8-11)16(23)12-1-2-14-15(5-12)19-4-3-18-14/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKSYEQXLQQYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.